molecular formula C7H10 B14740823 1,4-Dimethylcyclopenta-1,3-diene CAS No. 5602-47-1

1,4-Dimethylcyclopenta-1,3-diene

Cat. No.: B14740823
CAS No.: 5602-47-1
M. Wt: 94.15 g/mol
InChI Key: PBCAWBWOXBDOMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,4-Dimethylcyclopenta-1,3-diene: is an organic compound with the molecular formula C7H10 . It is a derivative of cyclopentadiene, featuring two methyl groups attached to the 1 and 4 positions of the cyclopentadiene ring. This compound is of interest in organic chemistry due to its unique structure and reactivity, making it a valuable building block in various chemical syntheses .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,4-Dimethylcyclopenta-1,3-diene can be synthesized through several methods. One common approach involves the alkylation of cyclopentadiene with methyl halides in the presence of a strong base, such as sodium amide or potassium tert-butoxide. The reaction typically proceeds under anhydrous conditions to prevent hydrolysis of the base .

Industrial Production Methods: Industrial production of this compound often involves the catalytic dehydrogenation of 1,4-dimethylcyclopentane . This process uses a metal catalyst, such as platinum or palladium, at elevated temperatures to remove hydrogen atoms and form the desired diene .

Chemical Reactions Analysis

Types of Reactions: 1,4-Dimethylcyclopenta-1,3-diene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)

    Substitution: Bromine (Br2), chlorine (Cl2), catalysts like iron(III) chloride (FeCl3)

Major Products Formed:

    Oxidation: Diketones, epoxides

    Reduction: 1,4-Dimethylcyclopentane

    Substitution: Dibromo-1,4-dimethylcyclopentane, dichloro-1,4-dimethylcyclopentane

Scientific Research Applications

1,4-Dimethylcyclopenta-1,3-diene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,4-dimethylcyclopenta-1,3-diene and its derivatives involves interactions with various molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes and proteins, altering their activity and function.

    Pathways Involved: The compound can modulate signaling pathways involved in cell growth and differentiation.

Comparison with Similar Compounds

Uniqueness: 1,4-Dimethylcyclopenta-1,3-diene is unique due to its specific substitution pattern, which imparts distinct reactivity and stability. Its ability to undergo various chemical transformations makes it a versatile building block in organic synthesis .

Properties

CAS No.

5602-47-1

Molecular Formula

C7H10

Molecular Weight

94.15 g/mol

IUPAC Name

1,4-dimethylcyclopenta-1,3-diene

InChI

InChI=1S/C7H10/c1-6-3-4-7(2)5-6/h3-4H,5H2,1-2H3

InChI Key

PBCAWBWOXBDOMC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C1)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.